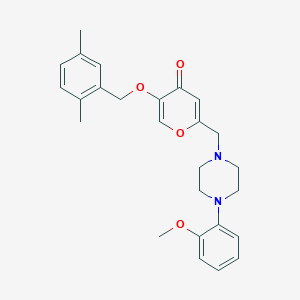

5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

描述

属性

IUPAC Name |

5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4/c1-19-8-9-20(2)21(14-19)17-32-26-18-31-22(15-24(26)29)16-27-10-12-28(13-11-27)23-6-4-5-7-25(23)30-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMFLZLNGNDQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a pyran derivative that has garnered interest due to its potential biological activities. Pyran compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H30N2O3 |

| Molecular Weight | 402.51 g/mol |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that pyran derivatives exhibit a broad spectrum of biological activities. The compound is hypothesized to possess the following activities based on structural analogs and preliminary studies:

- Anticancer Activity : Pyran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, such as HCT-116 and MDA-MB-231, with IC50 values ranging from 0.25 to 0.58 µM .

- Antimicrobial Effects : Similar compounds have been reported to exhibit antimicrobial properties against both bacterial and fungal pathogens. For example, derivatives with similar structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus with MIC values of 187 μg/ml and >1000 μg/ml respectively .

- Anti-inflammatory Properties : The presence of specific functional groups in pyran derivatives has been linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyran derivatives, providing insights into their mechanisms of action:

Study 1: Anticancer Activity

In a study examining the cytotoxicity of various pyran derivatives, it was found that compounds with electron-withdrawing groups exhibited higher cytotoxic effects compared to those with electron-donating groups. The compound under discussion is hypothesized to follow this trend due to its structural features .

Study 2: Antimicrobial Activity

A systematic screening of pyran derivatives revealed that certain compounds showed potent activity against opportunistic fungal pathogens, particularly Aspergillus niger, with a MIC value as low as 1 μg/ml . This suggests that the compound may also possess similar antifungal properties.

Study 3: Structure-Activity Relationship (SAR)

A review of structure-based activity outcomes highlighted that modifications in the pyran scaffold significantly influence biological activity. For instance, the introduction of piperazine moieties has been associated with enhanced receptor binding affinity and improved pharmacokinetic profiles .

The proposed mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.

- Oxidative Stress Modulation : Some pyran derivatives have antioxidant properties that help mitigate oxidative stress in cells.

科学研究应用

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The inclusion of the 2-methoxyphenyl group in this compound suggests potential interactions with serotonin receptors, which are crucial in mood regulation. A study conducted by Prabhakar et al. (2024) demonstrated that piperazine derivatives showed promising results in animal models for depression, indicating that compounds similar to 5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be effective in treating mood disorders .

Anticancer Properties

The structure of this compound may also contribute to anticancer activity. Compounds containing pyran rings have been studied for their ability to inhibit cancer cell proliferation. A recent investigation into similar pyran derivatives revealed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further development in anticancer therapies.

UV Absorption and Stabilization

The compound's structural features indicate potential applications as a UV absorber in personal care products and coatings. Similar compounds have been utilized effectively as UV filters in sunscreen formulations due to their ability to absorb harmful UV radiation and protect skin from damage. The incorporation of such compounds into formulations can enhance stability and efficacy against UV exposure.

Photostability in Coatings

In material science, the stability of coatings under UV light is critical for maintaining performance and longevity. Research has shown that compounds with similar structures can improve the photostability of polymeric materials, making them suitable for outdoor applications where UV exposure is prevalent.

Antidepressant Efficacy Study

A study published in the Oriental Journal of Chemistry evaluated the antidepressant effects of several piperazine derivatives, including those structurally related to this compound. The results indicated a significant reduction in depressive-like behaviors in treated animals compared to controls, suggesting a strong potential for clinical application .

Anticancer Activity Assessment

In another study focusing on pyran derivatives, researchers tested the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain modifications to the pyran ring significantly enhanced anticancer activity, providing a foundation for further exploration of this compound as an anticancer agent.

Data Table: Summary of Applications

相似化合物的比较

Structural Analogues

The compound shares structural homology with other pyran-4-one derivatives and piperazine-containing molecules. Key analogues include:

Key Observations :

- Electronic Effects : The target’s 2,5-dimethylbenzyloxy group is electron-donating, increasing lipophilicity compared to the electron-withdrawing 2-chlorobenzyloxy group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Piperazine Modifications : The 2-methoxyphenyl group on the piperazine ring is conserved in SYA16263 derivatives, which exhibit dual 5-HT1A/5-HT7 receptor binding . Substituting this group with 2-fluorophenyl (as in ) may alter receptor selectivity due to fluorine’s electronegativity.

Comparison with Analogues :

- The 2,5-dimethylbenzyloxy group likely requires protection/deprotection strategies during synthesis, whereas chlorobenzyloxy (as in ) may undergo undesired nucleophilic substitution.

- Piperazine incorporation in the target compound mirrors protocols used for imidazo-pyrimido pyrimidinones (e.g., refluxing with aniline derivatives in tert-butanol) .

Key Findings :

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-((2,5-dimethylbenzyl)oxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one?

- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the pyran-4-one core via cyclization of substituted diketones or hydroxyketones under acidic conditions.

- Step 2 : Introduction of the (2,5-dimethylbenzyl)oxy group at the 5-position using nucleophilic substitution or Mitsunobu reactions.

- Step 3 : Functionalization at the 2-position via Mannich-type reactions with pre-synthesized 4-(2-methoxyphenyl)piperazine derivatives.

- Key reagents include aldehydes, ketones, and piperazine intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions on the pyranone and piperazine rings. For example, the methoxy group on the phenyl ring shows a singlet at ~3.8 ppm in 1H NMR.

- HRMS : Validates molecular weight and fragmentation patterns.

- FTIR : Identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and ether (C-O-C) vibrations (~1200 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) resolves stereochemistry and confirms intramolecular hydrogen bonding between the pyranone oxygen and piperazine NH groups .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in assay buffers (e.g., PBS).

- For hydrophobic interactions, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation.

- Validate solubility via dynamic light scattering (DLS) to confirm no precipitation occurs under assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize serotonin receptor affinity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the piperazine moiety (e.g., substituents on the phenyl ring) and the benzyloxy group.

- Step 2 : Screen against 5-HT1A/2A receptors using radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).

- Step 3 : Perform molecular docking with receptor crystal structures (e.g., PDB ID 6WGT) to identify critical interactions, such as hydrogen bonding with Ser159 or hydrophobic contacts with Phe338.

- Step 4 : Validate in vivo using rodent models (e.g., forced swim test for antidepressant activity) .

Q. What experimental strategies resolve contradictions in reported receptor binding data?

- Methodological Answer :

- Control for assay conditions : Ensure consistent buffer pH (7.4), ion concentrations (e.g., Mg²⁺ for G-protein coupling), and temperature (37°C).

- Use orthogonal assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation for 5-HT1A).

- Evaluate metabolite interference : Incubate the compound with liver microsomes to identify active/inactive metabolites.

- Cross-validate with structural analogs : Test compounds with minor modifications (e.g., 2-methoxy vs. 2-fluoro phenylpiperazine) to isolate key pharmacophores .

Q. How can molecular dynamics (MD) simulations predict off-target interactions?

- Methodological Answer :

- Step 1 : Parameterize the compound using force fields (e.g., CHARMM36) and simulate in a lipid bilayer (e.g., POPC membrane) for 100 ns.

- Step 2 : Analyze trajectories for stable interactions with non-target proteins (e.g., cytochrome P450 enzymes) via contact frequency maps.

- Step 3 : Validate predictions with in vitro CYP inhibition assays (e.g., CYP3A4 luminescence assays).

- Step 4 : Optimize the lead compound to reduce hydrophobic interactions with off-target pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Standardize protocols : Use identical cell lines (e.g., HEK293 overexpressing human receptors) and ligand concentrations.

- Control for batch variability : Characterize compound purity (>95% by HPLC) and confirm stability under assay conditions.

- Meta-analysis : Apply statistical models (e.g., random-effects meta-analysis) to account for inter-study variability.

- Replicate key experiments : Independent validation in a separate lab with blinded samples .

Comparative Structural Analysis

Q. How does the 2-methoxyphenylpiperazine moiety influence activity compared to other arylpiperazines?

- Methodological Answer :

- Synthesize analogs : Replace 2-methoxyphenyl with 2-fluorophenyl ( ) or 4-chlorophenyl () groups.

- Compare binding affinities : The 2-methoxy group enhances serotonin receptor selectivity due to hydrogen bonding with conserved residues (e.g., Asp116 in 5-HT1A), while bulkier groups (e.g., 4-chlorophenyl) may increase off-target kinase binding.

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure entropy/enthalpy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。